Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-
Description
Its structure comprises a benzene ring substituted with a methyl group at the 3-position and a 2-chloro-2-phenylethyl chain at the 1-position. The benzylic chlorine on the ethyl chain and the bulky phenyl group influence its reactivity and physicochemical properties, distinguishing it from simpler chlorinated benzene derivatives.
Structure
3D Structure
Properties
CAS No. |
84852-65-3 |
|---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)-3-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |
InChI Key |
BMMNHWJIQNNTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- typically involves the reaction of benzene derivatives with appropriate chlorinated compounds under controlled conditions. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloro-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Synthesis and Organic Chemistry
Benzene derivatives are pivotal in organic synthesis due to their reactivity and ability to undergo electrophilic substitution reactions. The compound can be utilized as a precursor in the synthesis of more complex organic molecules through Friedel-Crafts alkylation reactions. These reactions involve the introduction of alkyl groups into aromatic rings, which can lead to a variety of functionalized compounds useful in pharmaceuticals and agrochemicals .
Table 1: Key Reactions Involving Benzene Derivatives
| Reaction Type | Example Compound | Product(s) |
|---|---|---|
| Friedel-Crafts Alkylation | Benzene with 1-phenyl-2-propanol | 1-Phenylpropane, diarylpropanes |
| Electrophilic Substitution | Benzene with chlorinated ethyl groups | Functionalized aromatic compounds |
Anticancer Activity
Recent studies have explored the biological activity of benzene derivatives, including 1-(2-chloro-2-phenylethyl)-3-methyl-, against various cancer cell lines. The structural modifications on the benzene ring influence the cytotoxic properties of these compounds. For instance, modifications that enhance lipophilicity can lead to increased permeability across cell membranes, thereby improving therapeutic efficacy .
Case Study: Cytotoxicity Evaluation
A study evaluated several derivatives for their ability to induce apoptosis in cancer cells. The results indicated that certain structural features significantly enhanced anticancer activity, making these derivatives promising candidates for further drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that chlorinated aromatic compounds can exhibit significant antibacterial activity against various pathogens. This makes them suitable candidates for developing new antimicrobial agents .
Chemical Manufacturing
In the chemical industry, benzene derivatives are crucial intermediates for synthesizing polymers, dyes, and other specialty chemicals. The presence of chlorine in the structure enhances reactivity, allowing for diverse chemical transformations that are valuable in manufacturing processes.
Table 2: Industrial Uses of Benzene Derivatives
| Application Area | Specific Use |
|---|---|
| Polymer Production | Styrene-based plastics |
| Dye Manufacturing | Synthesis of azo dyes |
| Agrochemical Development | Herbicides and pesticides |
Mechanism of Action
The mechanism of action of Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Benzene, 1-(Chloromethyl)-3-Methyl- (CAS 620-19-9): This compound features a chloromethyl (-CH2Cl) group at the 1-position instead of the 2-chloro-2-phenylethyl chain. The absence of a phenyl group and the shorter aliphatic chain reduce steric hindrance, making it more reactive in nucleophilic substitutions compared to the target compound.
- Benzene, 2-Chloro-1,3-Dimethyl- (CAS 6781-98-2): With two methyl groups and a chlorine atom on the ring, this compound exhibits electronic effects (electron-donating methyl groups) that stabilize the ring but reduce electrophilic substitution reactivity.
Physical Properties
- It is soluble in alcohols and dipolar aprotic solvents like dimethyl sulfoxide (DMSO) . Benzene, 1-(2-Chloro-2-Phenylethyl)-3-Methyl-: The bulky 2-phenylethyl group increases molecular weight and lipophilicity, likely reducing water solubility and elevating boiling points compared to mono-substituted analogs.
Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Hazard Comparison
Biological Activity
Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-, also known as β-phenethyl chloride, is a chlorinated aromatic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including toxicity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃Cl
- Molecular Weight : 240.71 g/mol
- IUPAC Name : 1-(2-chloro-2-phenylethyl)-3-methylbenzene
The compound features a chlorinated ethyl group attached to a phenyl ring, which contributes to its reactivity and biological interactions.
Toxicity Profile
Benzene derivatives, particularly halogenated compounds like β-phenethyl chloride, are known for their toxicity. The acute toxicity of this compound includes:
- Ingestion Risks : Harmful if ingested; can cause gastrointestinal distress.
- Dermal Exposure : Skin contact may lead to irritation or more severe reactions.
- LD50 Values : Studies indicate low-dose lethality in certain animal models, necessitating careful handling in laboratory settings .
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibition potential of benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-. Notably, the compound has shown promising results against key enzymes:
- Acetylcholinesterase (AChE) :
-
Butyrylcholinesterase (BChE) :
- Similar inhibitory effects have been observed on BChE, which plays a role in the hydrolysis of acetylcholine.
- The enzyme's activity is critical in neurodegenerative diseases where cholinergic signaling is disrupted.
Antioxidant Activity
The compound's antioxidant potential has also been evaluated through radical scavenging assays:
- DPPH Radical Scavenging : The ability to reduce DPPH radicals was measured using various concentrations of the compound. Results indicated significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have focused on the biological implications of benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-. Below are summarized findings from selected research:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of chloroalkylbenzene derivatives typically involves Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 3-methylbenzene derivatives with 2-chloro-2-phenylethyl halides under anhydrous AlCl₃ catalysis can yield the target compound. Optimization requires controlling stoichiometry (1:1.2 molar ratio of aryl substrate to alkylating agent) and reaction temperature (40–60°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Monitoring by TLC and GC-MS ensures purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) resolves splitting patterns from the chloroethyl and methyl groups. The methyl group at position 3 appears as a singlet (~δ 2.3 ppm), while the chloroethyl protons show coupling (δ 4.1–4.3 ppm, multiplet) .
- GC-MS : Electron ionization (70 eV) identifies molecular ion peaks (e.g., m/z 242 [M]⁺) and fragment patterns (e.g., loss of Cl⁻, m/z 207) .
- IR : C-Cl stretching vibrations (~550–650 cm⁻¹) confirm the chloroethyl moiety .
Q. How should researchers address discrepancies in spectral data during structural validation?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities or stereochemical variations. For example, unexpected splitting in ¹H NMR may indicate diastereomer formation. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with high-resolution MS (HRMS) to confirm molecular formulae. Computational tools like Gaussian (DFT calculations) can predict spectra for comparison .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic and steric effects of the chloroethyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts bond angles, charge distribution, and steric hindrance. For crystallographic refinement, SHELXL (via Olex2) resolves disorder in the chloroethyl group by applying restraints to atomic displacement parameters . Molecular dynamics simulations (Amber) assess conformational stability in solvent environments .
Q. How does the chloroethyl substituent influence the compound’s environmental persistence and degradation pathways?
- Methodological Answer : The electron-withdrawing Cl group increases resistance to hydrolysis. Aerobic degradation studies (OECD 301B) in soil/water systems show half-lives >60 days. Use LC-MS/MS to detect metabolites (e.g., phenylacetic acid derivatives). QSAR models predict bioaccumulation potential (log Kow ~3.8) .
Q. What challenges arise in resolving crystallographic disorder in the chloroethyl moiety, and how can they be mitigated?
- Methodological Answer : Disorder due to rotational flexibility of the chloroethyl group complicates X-ray refinement. Strategies include:
- Collecting data at low temperature (100 K) to reduce thermal motion.
- Applying SHELXL’s PART and SUMP instructions to model partial occupancy.
- Validating with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to cytochrome P450 enzymes. Focus on hydrophobic pockets accommodating the phenyl and methyl groups.
- Enzyme Assays : Monitor inhibition via UV-Vis spectroscopy (e.g., NADPH depletion at 340 nm). IC₅₀ values are derived from dose-response curves (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
